Indium Oxine

Catalog No.
S614132
CAS No.
14514-42-2
M.F
C27H18InN3O3
M. Wt
547.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium Oxine

CAS Number

14514-42-2

Product Name

Indium Oxine

IUPAC Name

indium(3+);quinolin-8-olate

Molecular Formula

C27H18InN3O3

Molecular Weight

547.3 g/mol

InChI

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3

InChI Key

AEGSYIKLTCZUEZ-UHFFFAOYSA-K

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Synonyms

(111In)oxinate(3), 111In-oxine, indium oxinate, indium oxine, indium oxine sulfate, 111In-labeled cpd, indium oxine, 111In-labeled cpd, indium oxine, 113In-labeled cpd, indium oxine, 133In-labeled cpd, indium-111-oxine, indium-111-oxine sulfate

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Isomeric SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Description

The exact mass of the compound Indium Oxine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indium oxine, also known as indium In-111 oxyquinoline, is a coordination compound formed by the complexation of indium-111 isotope with oxyquinoline. It is represented by the chemical formula C27H18InN3O3C_{27}H_{18}InN_3O_3 and is characterized by a pseudo-octahedral coordination sphere involving three oxyquinoline ligands. This compound is notable for its use in nuclear medicine, particularly as a radiopharmaceutical for labeling leukocytes in various diagnostic applications. The molecular structure of indium oxine has been elucidated through x-ray crystallography, revealing its unique bonding and coordination properties .

, primarily involving oxidation and reduction processes. It can be oxidized to form indium oxide and other oxidation products. The complex is also known to dissociate within biological systems, where indium detaches from the oxyquinoline ligands and binds to cytoplasmic components within cells . This exchange reaction plays a crucial role in its mechanism of action during leukocyte labeling.

Indium oxine exhibits significant biological activity, particularly in the context of medical diagnostics. Its primary application lies in the labeling of leukocytes for scintigraphy, allowing for the visualization of inflammatory processes such as abscesses or infections. Upon intravenous administration, the lipid-soluble complex penetrates cell membranes, enabling indium to bind to intracellular components like lactoferrin. The biological half-life of indium In-111 is approximately 67.2 hours, with a substantial portion remaining in the bloodstream for extended periods . Adverse reactions have been reported, including skin rashes and urticaria, indicating that some individuals may experience sensitivity to this compound .

The synthesis of indium oxine typically involves the formation of a saturated complex between indium-111 and oxyquinoline. The process generally includes:

  • Preparation of Oxyquinoline Solution: Oxyquinoline is dissolved in an appropriate solvent.
  • Addition of Indium-111 Isotope: The indium-111 isotope is added to the oxyquinoline solution under controlled conditions.
  • Complex Formation: The mixture is allowed to react, leading to the formation of the indium oxine complex.
  • Purification: The resulting solution may undergo purification steps to isolate the desired radiopharmaceutical for clinical use.

This method ensures that a stable and effective radiopharmaceutical is produced for medical applications .

Indium oxine has several important applications in medical diagnostics:

  • Leukocyte Labeling: It is primarily used for labeling autologous leukocytes in nuclear medicine, aiding in the localization of infections or inflammatory responses.
  • Scintigraphy: The compound allows for imaging techniques that help visualize physiological processes within the body.
  • Research: Indium oxine is also utilized in various research settings to study cellular mechanisms and interactions involving leukocytes.

The ability of indium oxine to penetrate cell membranes and bind intracellularly makes it particularly valuable in these contexts .

Studies on indium oxine interactions have shown that it competes with other plasma proteins for binding sites within cells. For instance, transferrin can influence labeling efficiency by competing with indium for binding sites on leukocytes. This interaction highlights the importance of understanding protein dynamics when using indium oxine in clinical settings . Additionally, research indicates that adverse reactions may occur due to immune responses triggered by the compound's introduction into the body .

Indium oxine shares similarities with several other coordination compounds and radiopharmaceuticals. Here are some notable comparisons:

CompoundChemical FormulaUnique Features
Indium OxineC27H18InN3O3C_{27}H_{18}InN_3O_3Used primarily for leukocyte labeling
Technetium-99m OxyquinolineC9H7NC_{9}H_{7}NCommonly used in imaging; shorter half-life
Gallium-67 CitrateC6H7GaO7C_{6}H_{7}GaO_7Used for tumor imaging; different mechanism of action
Copper-64 OxyquinolineC9H7CuNC_{9}H_{7}CuNEmerging use in targeted therapy

Indium oxine's uniqueness lies in its specific application as a leukocyte labeling agent and its favorable pharmacokinetics compared to other compounds used in similar diagnostic procedures .

Hydrogen Bond Acceptor Count

6

Exact Mass

547.0386952 g/mol

Monoisotopic Mass

547.0386952 g/mol

Heavy Atom Count

34

UNII

LGX9OL562T

Other CAS

14514-42-2

Dates

Modify: 2024-02-18

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